13-cis Acitretin D3 is a deuterated form of the retinoid compound acitretin, which is primarily used in dermatological treatments, particularly for psoriasis. This compound is notable for its enhanced stability due to the incorporation of deuterium, allowing for precise analytical measurements in research settings. The source of 13-cis Acitretin D3 is typically synthetic, derived from the deuteration of its parent compound, 13-cis Acitretin, using specialized reagents and methods.
Classification: 13-cis Acitretin D3 belongs to the class of retinoids, which are compounds derived from vitamin A. Retinoids are known for their role in regulating cell growth and differentiation, particularly in epithelial tissues.
The synthesis of 13-cis Acitretin D3 involves several key methodologies:
The molecular structure of 13-cis Acitretin D3 can be represented through its chemical formulas:
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C)C)C)C
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC
These representations indicate the presence of multiple double bonds and functional groups characteristic of retinoids, including a carboxylic acid group.
13-cis Acitretin D3 is involved in various chemical reactions:
The products formed from these reactions vary based on the specific reagents and conditions used, leading to diverse chemical derivatives useful in research and therapeutic applications.
The mechanism of action for 13-cis Acitretin D3 involves its binding to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This interaction modulates gene expression related to cell growth and differentiation, particularly in keratinocytes, which are crucial for skin health. By influencing these pathways, 13-cis Acitretin D3 helps normalize the growth cycle of skin cells, inhibiting excessive proliferation and keratinization .
Studies have shown that 13-cis Acitretin D3 maintains its pharmacological activity while providing improved analytical capabilities due to its stable isotopic labeling .
13-cis Acitretin D3 has several important applications in scientific research:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2